Structural Differentiation via Methylene Spacer Architecture vs. Directly N-Linked Analog (CAS 1020266-08-3)
The target compound contains a critical methylene (-CH2-) spacer between the piperidine ring and urea nitrogen, a feature absent in the directly N-linked analog 1-(1-(methylsulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1020266-08-3) [1]. This structural modification alters the three-dimensional pharmacophore, converting a constrained cyclic amine linkage into a freely rotating aminomethylene linkage. In related medicinal chemistry campaigns, such linker homologation has been shown to profoundly alter target binding kinetics and selectivity profiles [2]. The patent family encompassing this chemotype (MyoKardia, Inc.) specifically claims the utility of this scaffold for modulating cardiac myosin, a function predicated on precise spatial presentation of the urea motif [3].
| Evidence Dimension | Molecular connectivity and conformational flexibility |
|---|---|
| Target Compound Data | Piperidine-C(4)-CH2-NH-CO-NH-Ar scaffold; 4 rotatable bonds (PubChem) |
| Comparator Or Baseline | Piperidine-C(4)-NH-CO-NH-Ar scaffold (CAS 1020266-08-3); 3 rotatable bonds |
| Quantified Difference | Addition of one rotatable bond; altered spatial orientation of urea pharmacophore. |
| Conditions | In silico 2D/3D structural analysis (PubChem Computed Properties). |
Why This Matters
This structural distinction means the compound is a different chemical entity with potentially unique patent coverage and target selectivity, and thus cannot be replaced by the more common N-linked analog for research aligned with the MyoKardia patent space.
- [1] PubChem. Compound Summaries for CID 49688415 (Target) and CID 53400528 (Comparator). National Center for Biotechnology Information. URLs for both records. (accessed 2026-04-30). View Source
- [2] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. View Source
- [3] Oslob, J. et al. (2016). 4-Methylsulfonyl-Substituted Piperidine Urea Compounds. U.S. Patent Application Publication No. US 2016/0243100 A1. View Source
